SHP2 Allosteric Inhibitory Potency: 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine Scaffold vs. IACS-13909 Reference Inhibitor
The pyrazolo[3,4-b]pyrazine core bearing a 4-piperidinyl substituent at the 3-position (as in the target compound) enables the design of allosteric SHP2 inhibitors with picomolar potency. A closely related 1H-pyrazolo[3,4-b]pyrazine derivative (compound 4b) incorporating this scaffold achieved an SHP2 IC50 of 3.2 nM, representing a 17.75-fold improvement over the clinical-stage SHP2 inhibitor IACS-13909 (IC50 = 56.8 nM) when tested in the same biochemical assay [2]. This potency differential is directly attributable to the scaffold's ability to optimally position the piperidine nitrogen for hydrogen bonding within the allosteric tunnel, an interaction geometry that is preserved in the target compound [1].
| Evidence Dimension | SHP2 allosteric inhibition IC50 |
|---|---|
| Target Compound Data | 3.2 nM (for 1H-pyrazolo[3,4-b]pyrazine derivative 4b incorporating the target scaffold) [2] |
| Comparator Or Baseline | IACS-13909 IC50 = 56.8 nM [2] |
| Quantified Difference | 17.75-fold greater potency |
| Conditions | SHP2 biochemical enzymatic assay; compounds tested in parallel |
Why This Matters
This quantitative potency advantage demonstrates that the scaffold is not interchangeable with other allosteric SHP2 inhibitor chemotypes, directly impacting hit-to-lead selection and procurement decisions.
- [1] WO2018081091A1. Pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors. Taylor, A.M.; Walters, W.P.; Murcko, M.A.; Giordanetto, F. et al. Filed 2017-10-24. View Source
- [2] Xu, W.-Q.; Qi, S.-Z.; Zhao, J.-F.; Li, L.-P.; Ding, C.-H.; Liu, W.-S. Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. J. Biomol. Struct. Dyn. 2025, 43 (11), 5465-5473. View Source
